molecular formula C10H10INO2 B12315157 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile

Cat. No.: B12315157
M. Wt: 303.10 g/mol
InChI Key: XLMVDHZDIMWDCQ-UHFFFAOYSA-N
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Description

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is a chemical compound with the molecular formula C10H10INO2 It is characterized by the presence of an iodo group and two methoxy groups attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile typically involves the iodination of 4,5-dimethoxyphenylacetonitrileThe reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and stirring conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodo group, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to new pharmaceuticals.

    Medicine: Research into its derivatives may contribute to the development of new drugs with therapeutic properties.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The iodo group can participate in halogen bonding, while the methoxy groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and research .

Properties

Molecular Formula

C10H10INO2

Molecular Weight

303.10 g/mol

IUPAC Name

2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10INO2/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2/h5-6H,3H2,1-2H3

InChI Key

XLMVDHZDIMWDCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC#N)I)OC

Origin of Product

United States

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